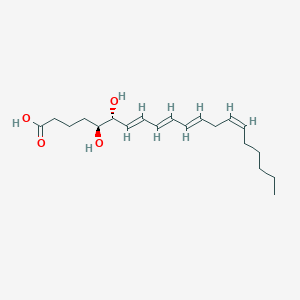

5(S),6(R)-11-trans DiHETE

准备方法

合成路线和反应条件

5(S),6®-11-反式DiHETE的合成通常涉及花生四烯酸的酶促氧化。该过程由脂氧合酶催化,在花生四烯酸分子上的特定位置引入羟基。 反应条件通常包括氧气和特定辅因子的存在,这些辅因子促进酶的活性 .

工业生产方法

由于所涉及的酶促过程的复杂性,5(S),6®-11-反式DiHETE的工业生产并不常见。 生物技术方法(例如使用基因工程微生物)的进步已显示出可扩展生产该化合物的潜力 .

化学反应分析

反应类型

5(S),6®-11-反式DiHETE经历各种化学反应,包括:

氧化: 该化合物可以被进一步氧化形成其他二十碳烷。

还原: 还原反应可以改变羟基,改变化合物的生物活性。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在温和条件下进行,以保持羟基的完整性 .

主要形成的产物

科学研究应用

Biosynthesis and Metabolism

5(S),6(R)-11-trans DiHETE is synthesized primarily through the action of 5-lipoxygenase (5-LOX) on arachidonic acid. The metabolic pathways involving this compound are complex and interconnected with other eicosanoids, including various hydroxyeicosatetraenoic acids (HETEs) and leukotrienes. These pathways are crucial for understanding the compound's biological functions and therapeutic potential.

Inflammation

This compound has been implicated in inflammatory responses. Research indicates that it may act as a pro-inflammatory mediator, influencing the recruitment and activation of immune cells such as eosinophils and neutrophils. The compound's interaction with specific receptors suggests its role in modulating inflammatory pathways, which could be targeted for therapeutic interventions in diseases such as asthma and arthritis .

Cancer Research

In cancer biology, this compound may play a dual role, acting both as a promoter of tumor growth and as a mediator of apoptosis in certain contexts. Studies have shown that it can stimulate tumor cell proliferation through specific signaling pathways, making it a potential target for cancer therapies aimed at inhibiting its action . Furthermore, its biosynthetic relationship with other eicosanoids underscores its importance in tumor microenvironments.

Cardiovascular Health

The compound is also significant in cardiovascular research. Its effects on vascular smooth muscle cells and endothelial function suggest that this compound may influence processes such as vasodilation and platelet aggregation. Understanding these mechanisms is vital for developing strategies to manage cardiovascular diseases linked to dysregulated eicosanoid metabolism .

Colitis Healing

A notable study demonstrated that levels of this compound significantly increased during the healing phase of colitis in animal models. This finding suggests that the compound may play a crucial role in tissue repair and regeneration following inflammatory damage . The implications for treating inflammatory bowel diseases could be substantial, warranting further investigation into its therapeutic potential.

Asthma Management

In asthma research, this compound's ability to mediate eosinophilic inflammation highlights its potential as a biomarker for disease severity or treatment response. Targeting this compound or its metabolic pathways may provide new avenues for managing asthma exacerbations and improving patient outcomes .

Comparative Analysis of Dihydroxyeicosatetraenoic Acids

| Compound Name | Biosynthetic Pathway | Biological Role | Potential Applications |

|---|---|---|---|

| This compound | 5-LOX from Arachidonic Acid | Pro-inflammatory mediator | Asthma, Cancer therapy |

| 5(S),15(S)-DiHETE | 15-LOX from Arachidonic Acid | Anti-inflammatory effects | Inflammation reduction |

| 5(S),12(S)-DiHETE | 12-LOX from Arachidonic Acid | Tumor proliferation | Cancer treatment |

作用机制

5(S),6®-11-反式DiHETE的作用机制涉及其与细胞膜上的特定受体的相互作用。它通过影响钙离子、一氧化氮等第二信使的水平来调节细胞内信号通路。 这些相互作用导致各种生理效应,包括减轻血管高渗透性和抑制炎症反应 .

相似化合物的比较

类似化合物

5(S),11®-DiHETE: 另一种二羟基二十碳四烯酸,在不同位置具有羟基。

5(S)-HETE: 一种在单个位置具有羟基的羟基二十碳四烯酸。

5-氧代-ETE: 5(S)-HETE的氧化衍生物,具有强大的生物活性.

独特性

5(S),6®-11-反式DiHETE的独特性在于其特定的羟基位置,与其他类似化合物相比,赋予其独特的生物活性。 它调节血管功能和炎症反应的能力使其成为研究和潜在治疗应用的宝贵化合物 .

生物活性

5(S),6(R)-11-trans DiHETE is a bioactive lipid derived from arachidonic acid, characterized by its unique structural configuration that includes a hydroxyl group at the 5 position and a trans double bond at the 11 position. This compound is part of the dihydroxyeicosatetraenoic acids (DiHETEs) family, which are known to have significant biological activities, particularly in inflammatory processes and cellular signaling.

Chemical Structure and Synthesis

This compound is synthesized through enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenases (COX). The primary synthesis route involves the oxidation of arachidonic acid, facilitated by specific enzymes that introduce hydroxyl groups at designated positions. The typical reaction conditions require oxygen and various cofactors to ensure the activity of these enzymes.

Key Reaction Pathways:

- Enzymatic Oxidation: Arachidonic acid is converted to 5(S)-HETE, which can be further oxidized to form this compound.

- Isomerization: This compound can also arise from the isomerization of other diHETE forms through membrane-bound factors in tissues like the kidney .

The biological activity of this compound is primarily mediated through its interaction with specific receptors on cell membranes, influencing various intracellular signaling pathways. It modulates the levels of secondary messengers such as calcium ions and nitric oxide, leading to physiological effects including:

- Inhibition of Inflammatory Responses: It has been shown to attenuate vascular hyperpermeability, suggesting a role in reducing inflammation.

- Cellular Signaling Modulation: The compound affects cell membrane dynamics and can influence cell proliferation and differentiation processes .

Anti-inflammatory Properties

Studies indicate that this compound exhibits anti-inflammatory properties, making it a potential therapeutic target for inflammatory diseases. Its ability to inhibit pro-inflammatory cytokine production has been documented in various experimental models .

Case Studies

- Inflammatory Disease Models: In murine models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, highlighting its potential as an anti-inflammatory agent.

- Cancer Research: Preliminary studies suggest that this compound may play a role in modulating tumor microenvironments, although further research is needed to elucidate its effects on cancer cell proliferation and metastasis .

Comparative Biological Activity

A comparison of various diHETEs reveals differences in their biological activities. Below is a summary table illustrating the activities of selected diHETEs:

属性

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZBUUTTYHTDRR-QLMKOMRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。